1-(1,3,4-Thiadiazol-2-yl)piperazine dihydrochloride
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Description
1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H10N4S.2ClH . It has a molecular weight of 243.16 . The IUPAC name for this compound is 2-(piperazin-1-yl)-1,3,4-thiadiazole dihydrochloride .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, has been achieved using both conventional and microwave methods . The synthesis involves the use of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives, including this compound, are influenced by the presence of the =N-C-S moiety and the strong aromaticity of the ring . These compounds have the capability to produce mesoionic salts and can strongly interact with biomolecules such as proteins and DNA .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Mechanism of Action
While the specific mechanism of action for 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is not mentioned in the search results, 1,3,4-thiadiazole derivatives have been associated with various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves the reaction of 1,3,4-thiadiazole-2-amine with piperazine in the presence of hydrochloric acid to form the desired compound.", "Starting Materials": [ "1,3,4-thiadiazole-2-amine", "piperazine", "hydrochloric acid" ], "Reaction": [ "Add 1,3,4-thiadiazole-2-amine to a reaction flask", "Add piperazine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain 1-(1,3,4-thiadiazol-2-yl)piperazine dihydrochloride" ] } | |
CAS RN |
67869-69-6 |
Molecular Formula |
C6H12Cl2N4S |
Molecular Weight |
243.16 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3,4-thiadiazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-9-8-5-11-6;;/h5,7H,1-4H2;2*1H |
InChI Key |
SFHSWEGYUAJRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=CS2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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